Steric Bulk Suppresses Charge-Transfer Complexation: A Class-Level Comparison with Less Hindered Biphenyls
Bimesityl exhibits dramatically reduced donor capacity in charge-transfer complexes compared to less hindered methylbiphenyls. A spectrophotometric study on complexation with 1,3,5-trinitrobenzene in CCl4 revealed that increasing methylation at m- and p-positions increases stability, but ortho-methylation is profoundly destabilizing [1]. The equilibrium constant (K) for bimesityl's complex is described as 'very small,' indicating negligible complex formation under standard conditions, in stark contrast to biphenyls lacking ortho-substituents which form stable 1:1 complexes. This behavior is a direct consequence of the ortho-methyl groups preventing the coplanar orientation of the biphenyl rings required for effective electronic interaction with the acceptor [1].
| Evidence Dimension | Equilibrium constant (K) for 1:1 complex formation with 1,3,5-trinitrobenzene in CCl4 |
|---|---|
| Target Compound Data | Very small (negligible complex formation) |
| Comparator Or Baseline | Non-ortho-substituted methylbiphenyls (e.g., 4,4'-dimethylbiphenyl) |
| Quantified Difference | Stability increases with m- and p-methylation but is drastically reduced by ortho-methylation; bimesityl shows negligible complexation. |
| Conditions | Spectrophotometric measurement in carbon tetrachloride solution at room temperature. |
Why This Matters
This quantifies bimesityl's unique 'non-stick' character, making it an ideal inert scaffold in supramolecular systems where unwanted donor-acceptor interactions would otherwise interfere with the intended assembly or sensing function.
- [1] Castro, C. E., Andrews, L. J., & Keefer, R. M. (1958). Molecular Complexes of Hindered Biphenyl Derivatives. Journal of the American Chemical Society, 80(10), 2526-2530. View Source
